

# what is the molecular weight of Amine-PEG6-thiol

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## Compound of Interest

Compound Name: Amine-PEG6-thiol

Cat. No.: B11929514

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## Technical Guide: Amine-PEG6-thiol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the properties, applications, and handling of **Amine-PEG6-thiol**, a heterobifunctional linker critical in bioconjugation and drug development.

## Core Compound Data

**Amine-PEG6-thiol** is a versatile crosslinker featuring a primary amine ( $-NH_2$ ) group and a thiol ( $-SH$ ) group at opposite ends of a six-unit polyethylene glycol (PEG) spacer. This structure allows for the covalent conjugation of two different molecules, making it an invaluable tool in the synthesis of complex bioconjugates.

Property	Value	Source
Molecular Weight	297.41 g/mol	[1]
Molecular Formula	C <sub>12</sub> H <sub>27</sub> NO <sub>5</sub> S	[1]
CAS Number	1347750-20-2	[1]
Purity	Typically >95%	[1]
Appearance	Please refer to the supplier's data sheet.	
Solubility	Soluble in water and most organic solvents.	[2]
Storage Conditions	Store at -20°C.	

## Applications in Research and Drug Development

The unique properties of **Amine-PEG6-thiol**, particularly its biocompatibility, water solubility, and flexible spacer arm, make it a valuable reagent in a variety of applications:

- **PROTACs (Proteolysis Targeting Chimeras):** **Amine-PEG6-thiol** serves as a flexible linker to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand in the synthesis of PROTACs. These bifunctional molecules facilitate the ubiquitination and subsequent degradation of target proteins, offering a promising strategy for therapeutic intervention.
- **Antibody-Drug Conjugates (ADCs):** The amine or thiol group can be used to attach cytotoxic drugs to antibodies, creating targeted cancer therapies. The PEG linker enhances the solubility and pharmacokinetic profile of the resulting ADC.
- **Peptide and Protein Modification:** The reactive ends of **Amine-PEG6-thiol** allow for the modification of peptides and proteins to improve their stability, solubility, and in vivo circulation time.
- **Nanoparticle Functionalization:** The thiol group exhibits a high affinity for gold and other noble metal surfaces, making it ideal for the functionalization of nanoparticles for targeted

drug delivery and diagnostic applications. The amine group can then be used to attach targeting ligands or therapeutic payloads.

- Surface Modification: **Amine-PEG6-thiol** can be used to modify the surface of biosensors and other materials to reduce non-specific binding and improve biocompatibility.

## Experimental Protocols

The following are generalized protocols for the use of **Amine-PEG6-thiol** in bioconjugation. Optimization will be required for specific applications.

### Amine Group Conjugation (e.g., to a Carboxylic Acid)

This protocol describes the coupling of the amine group of **Amine-PEG6-thiol** to a carboxylic acid-containing molecule using carbodiimide chemistry.

Materials:

- **Amine-PEG6-thiol**
- Carboxylic acid-containing molecule
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Activation Buffer: MES buffer (pH 4.5-6.0)
- Reaction Buffer: PBS or other suitable buffer (pH 7.2-8.0)
- Quenching solution: e.g., hydroxylamine or Tris buffer
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Activation of Carboxylic Acid:
  - Dissolve the carboxylic acid-containing molecule in Activation Buffer.

- Add a 5-10 fold molar excess of EDC and NHS.
- Incubate for 15-30 minutes at room temperature to form the NHS ester.
- Conjugation Reaction:
  - Dissolve **Amine-PEG6-thiol** in Reaction Buffer.
  - Add the activated carboxylic acid solution to the **Amine-PEG6-thiol** solution. A 1.5 to 5-fold molar excess of the amine linker is typically used.
  - Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C.
- Quenching:
  - Add the quenching solution to stop the reaction and hydrolyze any unreacted NHS esters.
- Purification:
  - Purify the resulting conjugate using an appropriate chromatography method to remove excess reagents and byproducts.

## Thiol Group Conjugation (e.g., to a Maleimide)

This protocol outlines the reaction of the thiol group of **Amine-PEG6-thiol** with a maleimide-activated molecule.

Materials:

- **Amine-PEG6-thiol**
- Maleimide-activated molecule
- Reaction Buffer: Phosphate buffer (pH 6.5-7.5) containing EDTA (1-10 mM) to prevent disulfide bond formation.
- Purification column (e.g., size-exclusion chromatography)

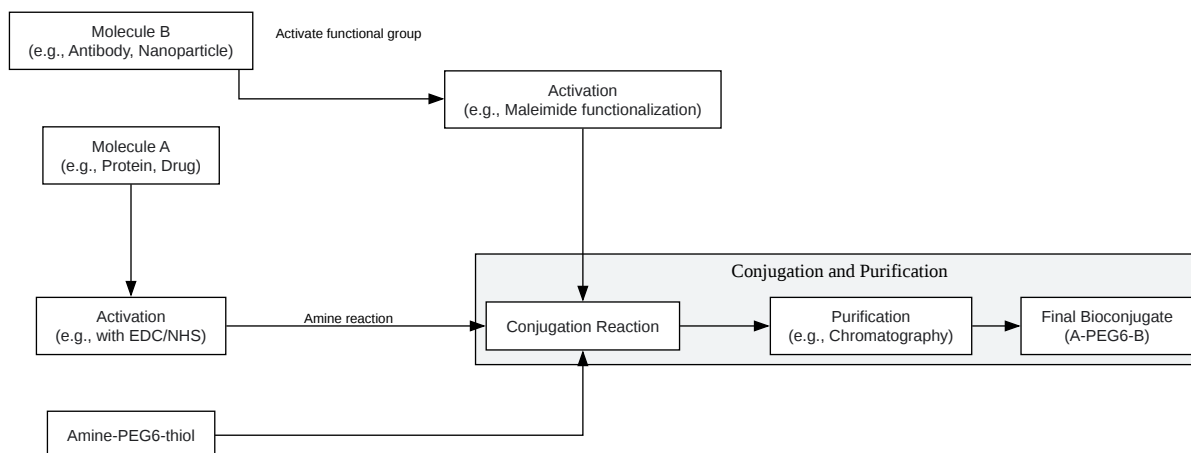
Procedure:

- Dissolve Reagents:
  - Dissolve the maleimide-activated molecule in the Reaction Buffer.
  - Dissolve **Amine-PEG6-thiol** in the Reaction Buffer.
- Conjugation Reaction:
  - Add a 1.1 to 1.5-fold molar excess of **Amine-PEG6-thiol** to the maleimide-activated molecule.
  - Allow the reaction to proceed for 1-2 hours at room temperature. The reaction progress can be monitored by measuring the decrease in free thiols using Ellman's reagent.
- Purification:
  - Purify the conjugate using an appropriate chromatography method to remove unreacted starting materials.

## Visualizations

### General Workflow for Bioconjugation

The following diagram illustrates a typical workflow for the use of **Amine-PEG6-thiol** in creating a bioconjugate.

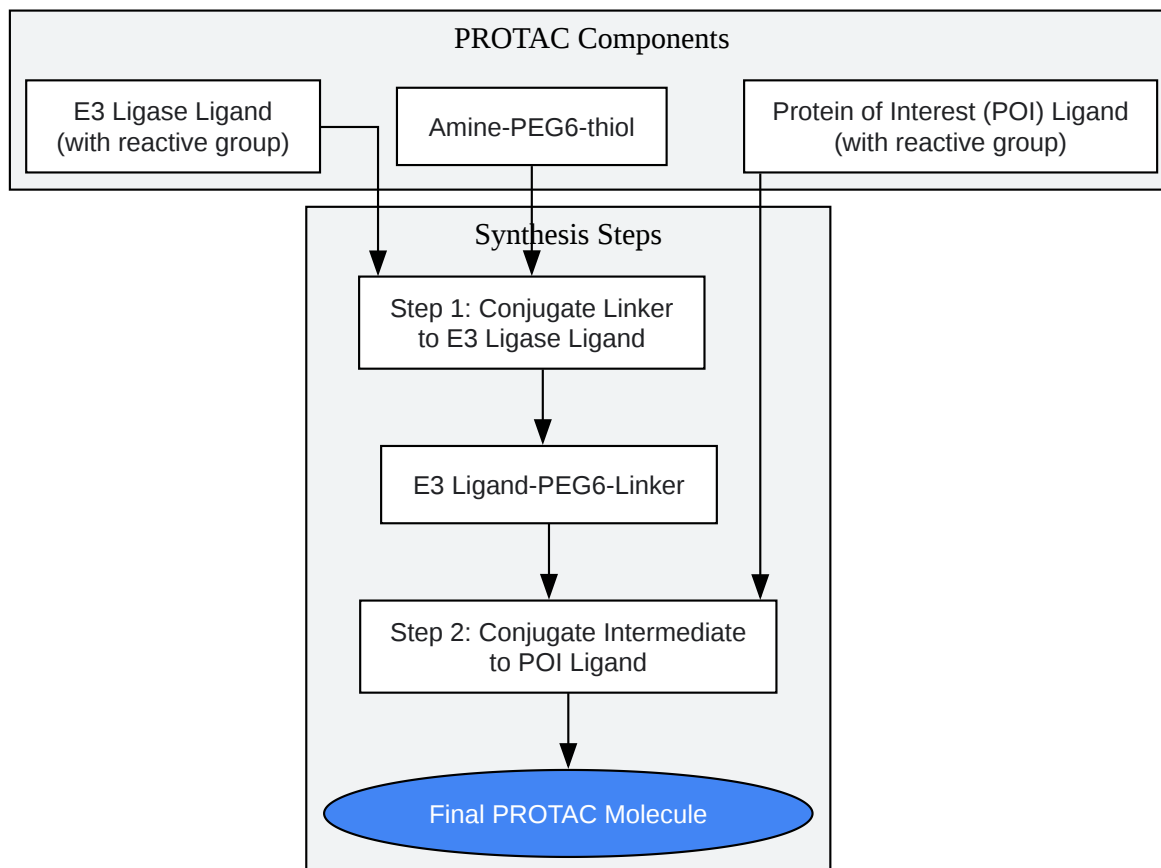


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Bioconjugation workflow using **Amine-PEG6-thiol**.

## PROTAC Synthesis Logical Pathway

This diagram illustrates the logical relationship in the assembly of a PROTAC using **Amine-PEG6-thiol** as a linker.



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Logical pathway for PROTAC synthesis.

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## References

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